2-Bromo-4-fluorobenzoic acid

Catalog No.
S1490938
CAS No.
1006-41-3
M.F
C7H4BrFO2
M. Wt
219.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluorobenzoic acid

CAS Number

1006-41-3

Product Name

2-Bromo-4-fluorobenzoic acid

IUPAC Name

2-bromo-4-fluorobenzoic acid

Molecular Formula

C7H4BrFO2

Molecular Weight

219.01 g/mol

InChI

InChI=1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)

InChI Key

RRKPMLZRLKTDQV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Br)C(=O)O

Synonyms

2-Bromo-4-fluorobenzoic Acid; 4-Fluoro-2-bromobenzoic Acid

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(=O)O

2-Bromo-4-fluorobenzoic acid (2-Br-4-F-benzoic acid) is an organic compound with the chemical formula C7H4BrFO2. It is a white solid with a melting point of 172-176 °C []. While its inherent properties haven't been extensively explored in research, 2-Br-4-F-benzoic acid serves as a valuable building block in the synthesis of more complex molecules with diverse applications.

Precursor in Organic Synthesis

The primary application of 2-Br-4-F-benzoic acid lies in its role as a precursor for various organic compounds. Its unique combination of a bromine and fluorine atom at specific positions on the benzene ring allows for targeted modifications and the introduction of various functional groups through well-established chemical reactions. Some examples include:

  • Synthesis of dibenzothiepinones: 2-Br-4-F-benzoic acid can be used as a starting material for the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, which are potential drug candidates with interesting biological activities [].
  • Preparation of benzoic acid derivatives: The bromo and fluorine substituents can be selectively replaced with other functional groups, leading to diverse benzoic acid derivatives with tailored properties. For instance, 2-Br-4-F-benzoic acid can be converted to 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid, a potential intermediate in the synthesis of pharmaceuticals [].
  • Amide formation: The carboxylic acid group of 2-Br-4-F-benzoic acid can react with amines to form amides, which are another class of important organic molecules with various applications in materials science and medicinal chemistry. An example is the synthesis of 2-bromo-4-fluorobenzamide [].

2-Bromo-4-fluorobenzoic acid is an aromatic compound with the molecular formula C7H4BrFO2C_7H_4BrFO_2 and a molecular weight of approximately 219.01 g/mol. It features a benzene ring substituted with both a bromine atom at the second position and a fluorine atom at the fourth position, along with a carboxylic acid functional group. The compound is classified as a halogenated benzoic acid and is known for its potential applications in organic synthesis and medicinal chemistry. It appears as a solid at room temperature and is sensitive to moisture, requiring careful handling to prevent degradation .

  • Esterification: The compound can react with alcohols in the presence of acid catalysts to form esters. This reaction is often utilized in organic synthesis to create more complex molecules .
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating further functionalization of the molecule.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or converted into other functional groups through various reduction methods.

While specific biological data on 2-bromo-4-fluorobenzoic acid may be limited, halogenated benzoic acids generally exhibit various biological activities, including antimicrobial and anticancer properties. The presence of halogens often enhances the lipophilicity and bioactivity of organic compounds, making them suitable for pharmaceutical applications. Further studies are needed to elucidate its specific biological effects and mechanisms of action .

Several methods exist for synthesizing 2-bromo-4-fluorobenzoic acid:

  • Direct Halogenation: The compound can be synthesized through electrophilic aromatic substitution using bromine and fluorine sources under controlled conditions.
  • Carboxylation of Halogenated Aromatics: Starting from 4-fluorobenzoic acid, bromination can be achieved using brominating agents.
  • Multi-step Synthetic Routes: More complex synthetic strategies may involve multiple steps, including functional group transformations and coupling reactions with other aromatic compounds.

2-Bromo-4-fluorobenzoic acid has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Material Science: The compound may be used in the development of polymers and other materials due to its unique chemical properties.
  • Research: It is utilized in laboratory settings for studying reaction mechanisms and developing new synthetic methodologies .

Several compounds share structural similarities with 2-bromo-4-fluorobenzoic acid. Here are some notable examples:

Compound NameStructureUnique Features
2-Bromo-5-fluorobenzoic acidC7H4BrF O2Different position of fluorine; potential for varied reactivity.
4-Bromo-2-fluorobenzoic acidC7H4BrF O2Halogen positions swapped; affects electronic properties.
3-Bromo-4-fluorobenzoic acidC7H4BrF O2Different substitution pattern; may exhibit distinct biological activity.

Uniqueness of 2-Bromo-4-Fluorobenzoic Acid

The unique combination of bromine and fluorine substituents at specific positions on the benzene ring gives 2-bromo-4-fluorobenzoic acid distinctive chemical properties that influence its reactivity and potential applications in organic synthesis compared to similar compounds. Its ability to undergo specific reactions while maintaining stability under certain conditions makes it a valuable intermediate in chemical research and development .

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-bromo-4-fluorobenzoic acid
2-Bromo-4-fluorobenzoic acid

Dates

Modify: 2023-08-15

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